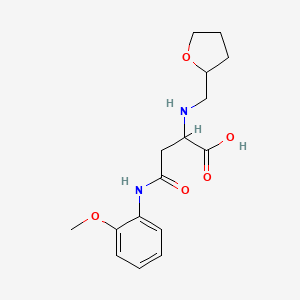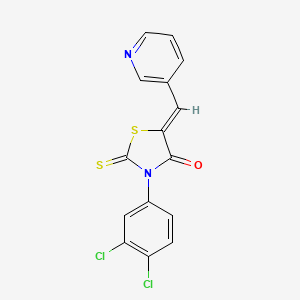
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one is a synthetic organic molecule that belongs to the class of chalcones Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmacologically active compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-(1,3-benzoxazol-2-yl)acetophenone and 2-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or distillation.
化学反应分析
Types of Reactions
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Reduced chalcones or alcohol derivatives.
Substitution: Amino or thiol-substituted chalcones.
科学研究应用
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one: has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: Researchers investigate its effects on cellular processes, such as apoptosis and cell cycle regulation, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other pharmacologically active molecules, contributing to the development of new drugs and therapies.
作用机制
The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and fluorophenyl group allow the compound to bind to active sites of enzymes, inhibiting their activity. This can lead to the modulation of various signaling pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity.
相似化合物的比较
Similar Compounds
- (2E)-1-(2-fluorophenyl)-3-(1,3-benzoxazol-2-yl)prop-2-en-1-one
- (2Z)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one
- (2E)-1-(1,3-benzoxazol-2-yl)-3-phenylprop-2-en-1-one
Uniqueness
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one: stands out due to the presence of both the benzoxazole ring and the fluorophenyl group, which confer unique biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency or selectivity towards specific biological targets, making it a valuable molecule for further research and development.
属性
分子式 |
C22H14FNO2 |
|---|---|
分子量 |
343.3 g/mol |
IUPAC 名称 |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H14FNO2/c23-18-11-5-4-10-16(18)14-17(21(25)15-8-2-1-3-9-15)22-24-19-12-6-7-13-20(19)26-22/h1-14H/b17-14+ |
InChI 键 |
ALWZVJISZDZCIT-SAPNQHFASA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)/C(=C\C2=CC=CC=C2F)/C3=NC4=CC=CC=C4O3 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2F)C3=NC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanolate](/img/structure/B12154614.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B12154629.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)acet amide](/img/structure/B12154632.png)

![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12154647.png)

![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12154658.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12154674.png)
![3-[(3-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12154681.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12154686.png)
![[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l)]-N-(oxolan-2-ylmethyl)carboxamide](/img/structure/B12154701.png)
![3-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B12154708.png)
